molecular formula C17H23ClO5 B5072750 Diethyl 2-[4-(2-chlorophenoxy)butyl]propanedioate

Diethyl 2-[4-(2-chlorophenoxy)butyl]propanedioate

Cat. No.: B5072750
M. Wt: 342.8 g/mol
InChI Key: XMRDWQISGVQIRP-UHFFFAOYSA-N
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Description

Diethyl 2-[4-(2-chlorophenoxy)butyl]propanedioate is an organic compound with a complex structure that includes a chlorophenoxy group and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[4-(2-chlorophenoxy)butyl]propanedioate typically involves the alkylation of diethyl malonate with 1,4-dibromobutane in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 1,4-dibromobutane to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[4-(2-chlorophenoxy)butyl]propanedioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion for alkylation reactions.

    Hydrolysis: Aqueous hydrochloric acid is used to hydrolyze the ester groups.

    Decarboxylation: Heating the compound in the presence of a suitable catalyst facilitates decarboxylation.

Major Products Formed

Scientific Research Applications

Diethyl 2-[4-(2-chlorophenoxy)butyl]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-[4-(2-chlorophenoxy)butyl]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[4-(2-chlorophenoxy)butyl]propanedioate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

IUPAC Name

diethyl 2-[4-(2-chlorophenoxy)butyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO5/c1-3-21-16(19)13(17(20)22-4-2)9-7-8-12-23-15-11-6-5-10-14(15)18/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRDWQISGVQIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCOC1=CC=CC=C1Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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